SIS17 vs. FT895: Superior Isoform Selectivity Profile
In a direct head-to-head comparison, SIS17 demonstrates superior isoform selectivity over FT895, another reported HDAC11 inhibitor. At a concentration of 100 µM, SIS17 does not significantly inhibit Class I HDACs (HDAC1, HDAC8), Class II HDACs (HDAC4), or Class III sirtuins (SIRT1, SIRT2, SIRT3, SIRT6). In contrast, FT895 exhibits measurable off-target inhibition against HDAC4 (IC50 = 25 µM) and HDAC8 (IC50 = 9.2 µM) under identical assay conditions .
| Evidence Dimension | Selectivity over non-HDAC11 isoforms |
|---|---|
| Target Compound Data | No significant inhibition of HDAC1, HDAC4, HDAC8, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM |
| Comparator Or Baseline | FT895 inhibits HDAC4 (IC50 = 25 µM) and HDAC8 (IC50 = 9.2 µM) at 100 µM |
| Quantified Difference | SIS17 shows >4-fold lower off-target activity for HDAC8 and >10-fold for HDAC4 compared to FT895 |
| Conditions | In vitro enzymatic assays using purified recombinant HDAC and sirtuin isoforms |
Why This Matters
Higher selectivity ensures that observed biological effects can be confidently attributed to HDAC11 inhibition, reducing experimental noise in mechanistic studies.
